molecular formula C19H13BrF2N2O2 B6546994 1-[(4-bromophenyl)methyl]-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946333-06-8

1-[(4-bromophenyl)methyl]-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6546994
CAS No.: 946333-06-8
M. Wt: 419.2 g/mol
InChI Key: JZABHKAIFFZABP-UHFFFAOYSA-N
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Description

The compound 1-[(4-bromophenyl)methyl]-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative featuring a 4-bromophenylmethyl substituent at the 1-position and a 3,4-difluorophenylamide group at the 3-position. Its molecular formula is C₁₉H₁₄BrF₂N₂O₂, with a molecular weight of 427.23 g/mol.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-N-(3,4-difluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrF2N2O2/c20-13-5-3-12(4-6-13)11-24-9-1-2-15(19(24)26)18(25)23-14-7-8-16(21)17(22)10-14/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZABHKAIFFZABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related dihydropyridine carboxamides and heterocyclic derivatives, focusing on substituent effects, physicochemical properties, and biological relevance. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (if reported)
Target Compound C₁₉H₁₄BrF₂N₂O₂ 427.23 4-Bromophenylmethyl, 3,4-difluorophenylamide Not explicitly reported
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () C₁₃H₁₂BrN₂O₂ 307.15 3-Bromo-2-methylphenylamide By-product; no activity reported
FE@SNAP () C₂₈H₃₀F₃N₅O₆ 601.57 3,4-Difluorophenyl, fluoroethyl, methoxymethyl MCHR1 antagonist
1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide () C₁₆H₁₁FN₄O₄S 374.35 3-Fluorophenylmethyl, 5-nitrothiazoleamide Screening compound
V012-1626 () C₂₃H₁₇F₃N₄O₃S 498.46 3,4-Difluorophenylmethyl, spiro[indole-thiazolidine] core Screening compound

Key Observations

Substituent Effects on Molecular Weight and Lipophilicity: The target compound’s 4-bromophenylmethyl group increases molecular weight (~427 g/mol) compared to non-brominated analogs (e.g., 307 g/mol in ). The 3,4-difluorophenylamide group contributes to higher lipophilicity (logP ~3.5 estimated) compared to mono-fluorinated or non-fluorinated analogs, which could enhance blood-brain barrier penetration .

Structural Flexibility and Conformation :

  • The dihydropyridine core in the target compound allows π-conjugation across the amide bridge, similar to N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , which adopts a near-planar conformation (dihedral angle: 8.38°) due to extended π-systems .
  • In contrast, FE@SNAP () features a tetrahydropyrimidine core with a methoxymethyl group, introducing conformational rigidity that may optimize receptor binding .

Biological Relevance :

  • FE@SNAP and related MCHR1 antagonists () demonstrate the importance of 3,4-difluorophenyl and methoxymethyl groups in CNS-targeted activity, suggesting the target compound may share similar pharmacokinetic profiles .
  • The spiro[indole-thiazolidine] core in V012-1626 () highlights structural diversity in screening compounds, though its complex scaffold may reduce synthetic accessibility compared to the target compound .

Synthetic Accessibility: The target compound’s synthesis likely involves condensation of 2-chloronicotinic acid derivatives with substituted anilines, analogous to the method described for N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (). This route requires purification via column chromatography and crystallization from methanol . In contrast, FE@SNAP () employs multi-step functionalization (e.g., fluoroethylation), which increases synthetic complexity .

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